molecular formula C11H10Br3N5O B117713 (+/-)-4'-Bromohymenin CAS No. 184887-85-2

(+/-)-4'-Bromohymenin

Cat. No.: B117713
CAS No.: 184887-85-2
M. Wt: 467.94 g/mol
InChI Key: NEISLVFGGLIVRA-UHFFFAOYSA-N
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Description

(+/-)-4’-Bromohymenin is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a bromine atom attached to the hymenin structure, which influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-4’-Bromohymenin typically involves the bromination of hymenin. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of (+/-)-4’-Bromohymenin may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure consistent quality and high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(+/-)-4’-Bromohymenin undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of (+/-)-4’-Bromohymenin can lead to the removal of the bromine atom, yielding hymenin or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hymenin derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

(+/-)-4’-Bromohymenin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: (+/-)-4’-Bromohymenin is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+/-)-4’-Bromohymenin involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(+/-)-4’-Bromohymenin can be compared with other brominated hymenin derivatives and similar compounds. Some of the similar compounds include:

    4’-Chlorohymenin: Similar structure with a chlorine atom instead of bromine.

    4’-Fluorohymenin: Contains a fluorine atom in place of bromine.

    4’-Iodohymenin: Features an iodine atom instead of bromine.

The uniqueness of (+/-)-4’-Bromohymenin lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-amino-4-bromo-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br3N5O/c12-5-4-3(6-9(14)19-11(15)18-6)1-2-16-10(20)7(4)17-8(5)13/h3,17H,1-2H2,(H,16,20)(H3,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISLVFGGLIVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1C3=C(N=C(N3)N)Br)C(=C(N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443279
Record name (+/-)-4'-Bromohymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184887-85-2
Record name (+/-)-4'-Bromohymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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